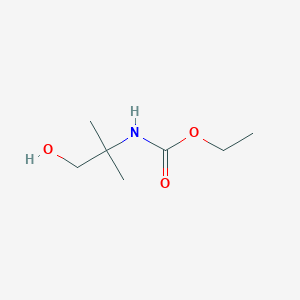

ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate

CAS No.: 70084-53-6

Cat. No.: VC4123894

Molecular Formula: C7H15NO3

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70084-53-6 |

|---|---|

| Molecular Formula | C7H15NO3 |

| Molecular Weight | 161.2 g/mol |

| IUPAC Name | ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate |

| Standard InChI | InChI=1S/C7H15NO3/c1-4-11-6(10)8-7(2,3)5-9/h9H,4-5H2,1-3H3,(H,8,10) |

| Standard InChI Key | QDSOVXRFVMLERG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NC(C)(C)CO |

| Canonical SMILES | CCOC(=O)NC(C)(C)CO |

Introduction

Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate is a chemical compound with the molecular formula C₇H₁₅NO₃ and a CAS number of 70084-53-6. It is also known as ethyl N-(hydroxy-tert-butyl)-carbamate and has the PubChem CID 235908 . This compound belongs to the class of carbamates, which are esters or salts of carbamic acid. Carbamates are widely used in organic synthesis due to their ability to protect amines during chemical reactions.

Biological and Chemical Relevance

While specific biological interactions or applications of ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate are not extensively reported, carbamates in general are known for their role in medicinal chemistry and organic synthesis. They can participate in hydrogen bonding, which is crucial for their interaction with biological targets .

Comparison with Similar Compounds

Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate shares structural similarities with other carbamates but lacks the ethoxycarbonyl group present in some analogs like ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | C₇H₁₅NO₃ | Lacks carbonyl group; used in organic synthesis. |

| Ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate | C₁₃H₂₅NO₆ | Features ethoxycarbonyl and hydroxyethyl groups; potential in medicinal chemistry. |

| Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | C₉H₁₉NO₃ | Known for stability and reactivity; used as an intermediate in organic synthesis. |

Future Research Directions

Further research is needed to explore the potential applications and biological interactions of ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate. This could involve studying its role in drug design, its reactivity in various chemical environments, and its potential as a precursor for more complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume